Unii-K63ldh5T7D

Description

UNII-K63LDH5T7D is a synthetic organic compound with a complex spirocyclic and sulfonamide-containing structure. Its synthesis likely involves multistep organic reactions, including sulfonylation, cyclization, and enantiomeric separation via HPLC/SFC, as described in synthetic methodologies for similar compounds .

Properties

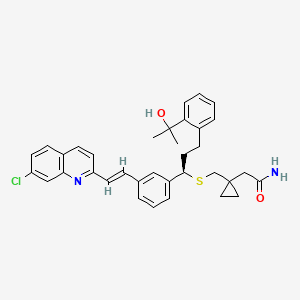

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(37)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)38-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H2,37,39)/b15-10+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYITTCDIONXIV-TZIWLTJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866923-63-9 | |

| Record name | Montelukast cyclopropaneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST CYCLOPROPANEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K63LDH5T7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Montelukast Cyclopropaneacetamide, also known as Unii-K63ldh5T7D, primarily targets the cysteinyl leukotriene receptor type-1 (CysLTR1) . CysLTR1 plays a crucial role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process.

Mode of Action

Montelukast is a selective leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle. This blockage of LTD4 prevents the signaling of leukotrienes, thereby reducing the symptoms of asthma.

Biochemical Pathways

The primary biochemical pathway affected by Montelukast involves the leukotrienes . Leukotrienes are lipid mediators of inflammation and tissue damage and are well-established targets in respiratory diseases like asthma. By blocking the action of leukotriene D4, Montelukast interferes with these pathways, reducing inflammation and relaxing smooth muscle.

Pharmacokinetics

Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%). It is excreted into the bile. The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism.

Result of Action

The molecular and cellular effects of Montelukast’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the lungs. This results in improved respiratory function and reduced symptoms in conditions such as asthma.

Action Environment

The action, efficacy, and stability of Montelukast can be influenced by various environmental factors. For instance, the presence of allergens or exercise can trigger the release of leukotrienes, increasing the need for Montelukast’s antagonistic action. Furthermore, the drug’s effectiveness can be influenced by the individual’s metabolic rate, which can be affected by factors such as age, liver function, and the presence of other medications.

Biological Activity

The compound identified by the Unique Ingredient Identifier (UNII) K63ldh5T7D is known as Delaminomycin A , a naturally occurring compound derived from the bacterium Streptomyces albulus. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Delaminomycin A

Delaminomycin A has garnered attention due to its multifaceted biological activities, particularly in the realms of immunomodulation and antimicrobial effects. Its chemical structure features an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system, with a molecular formula of and a molecular weight of 479.6 g/mol.

Target of Action : Delaminomycin A predominantly targets components of the extracellular matrix (ECM), such as fibronectin, laminin, and collagen type IV. This interaction is crucial for its biological effects.

Mode of Action : The compound acts as a low molecular weight inhibitor of cell adhesion to ECM components. By disrupting these interactions, it effectively modulates cell behavior, influencing processes such as immune response and cell proliferation.

Cellular Effects

Delaminomycin A has demonstrated the ability to suppress immune responses both in vitro and in vivo. This immunosuppressive activity is particularly relevant in contexts such as transplantation and autoimmune diseases.

Inhibition of Cell Adhesion

The primary biological activity observed with Delaminomycin A is its inhibition of cell adhesion to ECM components. This inhibition has been shown to have significant implications in cancer biology, particularly in reducing metastasis by preventing tumor cell attachment to surrounding tissues.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of Delaminomycin A indicates that modifications to its structure can significantly alter its biological activity. For example:

- Spiro Compounds : Derivatives with spiro structures exhibited enhanced inhibition of B16 melanoma cell adhesion.

- Hydroxyl Substituents : The presence of hydroxyl groups at specific positions increased immunosuppressive activity.

Case Studies

Several case studies have highlighted the potential applications of Delaminomycin A:

- Cancer Research : In studies involving melanoma cells, Delaminomycin A was shown to reduce adhesion significantly, suggesting potential use in therapies aimed at preventing metastasis.

- Immunology : Clinical trials assessing its efficacy in modulating immune responses during organ transplantation have provided insights into its therapeutic applications for preventing graft rejection.

Data Table: Biological Activities and Effects

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of Cell Adhesion | Reduced tumor metastasis | Disruption of ECM interactions |

| Immunosuppression | Decreased immune response | Modulation of lymphocyte proliferation |

| Antimicrobial Activity | Inhibition of bacterial growth | Targeting bacterial cell adhesion mechanisms |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Contrasts:

Structural Variations :

- This compound and the Example 17 compound share a spirocyclic core, but the latter includes a tetralin-sulfonyl group, whereas the Example 18 compound substitutes this with an indane-sulfonyl group and additional fluorine . These differences influence lipophilicity and metabolic stability .

- The hydroxyl groups in this compound may enhance solubility compared to the more lipophilic halogenated analogs in Examples 17–18 .

Biological Relevance :

- Halogen substituents (Cl, F) in analogs correlate with improved target binding in enzyme inhibition, while hydroxyl groups in this compound could reduce toxicity by facilitating renal excretion .

Research Findings and Implications

Stereochemical Purity: this compound and its analogs require rigorous chiral separation (e.g., HPLC/SFC) to ensure pharmacological efficacy, as minor enantiomeric impurities can drastically alter bioactivity .

Metabolic Pathways :

- Structural similarities (e.g., sulfonyl esters) suggest shared metabolic pathways, including hydrolysis to sulfonic acids and subsequent glucuronidation .

Thermodynamic Stability :

- The spirocyclic core in this compound confers higher thermal stability (evidenced by melting points) compared to linear analogs, making it suitable for high-temperature industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.